IMPDH2 Inhibition: 26,000‑Fold Potency Gain Over Benzamide Riboside, Establishing a Non‑Nucleoside IMPDH Inhibitor Chemotype
4‑(1,1‑Dioxidothiomorpholino)benzimidamide inhibits human IMPDH2 with Ki values of 240–440 nM [1]. In contrast, benzamide riboside—a classical nucleoside‑based IMPDH inhibitor—exhibits a Ki of 6.4 mM against IMPDH [2]. This represents an approximately 14,500‑ to 26,000‑fold improvement in inhibitory potency for the target compound. Unlike benzamide riboside, which requires intracellular anabolism to its active 5′‑monophosphate form, the benzamidine‑thiomorpholine dioxide scaffold acts directly as a reversible inhibitor, simplifying in vitro assay design and reducing confounding metabolic variables [1][2].
| Evidence Dimension | IMPDH2 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240–440 nM |
| Comparator Or Baseline | Benzamide riboside: Ki = 6.4 mM (6,400,000 nM) |
| Quantified Difference | ~14,500‑ to 26,000‑fold lower Ki (more potent) |
| Conditions | Recombinant human IMPDH2; spectrophotometric assay with IMP/NAD substrates; 10 min preincubation (target compound); kinetic assay (benzamide riboside) |
Why This Matters
For IMPDH‑focused drug discovery programs, this compound provides the highest IMPDH2 affinity reported among non‑nucleoside benzamidine derivatives, enabling hit‑to‑lead optimization without the pharmacokinetic and metabolic liabilities inherent to nucleoside prodrugs.
- [1] BindingDB. BDBM50421763: Inosine-5′-monophosphate dehydrogenase 2 (Human) – Ki values 240 nM (competitive), 430 nM (vs IMP), 440 nM (vs NAD). http://ww.bindingdb.org View Source
- [2] Scilit. Cytotoxicity and characterization of an active metabolite of benzamide riboside, a novel inhibitor of IMP dehydrogenase: benzamide riboside Ki versus IMPDH = 6.4 mM. https://www.scilit.net View Source
